An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone
An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-hydroxy-5-methyl-2-hexanone. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who require a detailed understanding of this versatile keto-alcohol.
Introduction and Compound Identification
4-Hydroxy-5-methyl-2-hexanone is a chiral organic compound that possesses both a ketone and a secondary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in various synthetic applications. Its structure, featuring a stereocenter at the C4 position, allows for its use in asymmetric synthesis, a critical aspect of modern drug development. The (S)-enantiomer, in particular, is noted for its role as a chiral building block.[1][2]
The compound is also recognized as an intermediate in the production of fragrances and flavors, where it contributes to floral and fruity notes.[] This dual utility in both complex organic synthesis and the fragrance industry underscores its importance.
Physicochemical and Spectroscopic Properties
The accurate identification and characterization of 4-hydroxy-5-methyl-2-hexanone rely on a combination of its physical properties and spectroscopic data.
Physical and Chemical Identifiers
The fundamental identifiers and properties of this compound are summarized below. This data is crucial for its handling, storage, and use in quantitative experiments.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-5-methylhexan-2-one | [][4] |
| CAS Number | 38836-21-4 (Racemate) | [5][6][7] |
| 65651-63-0 ((S)-enantiomer) | [1][2] | |
| Molecular Formula | C₇H₁₄O₂ | [][4][6] |
| Molecular Weight | 130.18 g/mol | [][4][6] |
| Canonical SMILES | CC(C)C(CC(=O)C)O | [4][6] |
| InChI Key | BXQODTBLKZARFD-UHFFFAOYSA-N | [][4][7] |
Physicochemical Data
This table outlines the key physicochemical properties, which are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source(s) |
| Boiling Point | 199.0 to 200.0 °C @ 760 mmHg | [][5][6] |
| Density | 0.933 g/cm³ | [][6] |
| Flash Point | 78.0 °C (172.4 °F) | [5][6] |
| Vapor Pressure | 0.085 mmHg @ 25 °C | [5][6] |
| Water Solubility | 2.357e+005 mg/L @ 25 °C (est.) | [5] |
| logP (o/w) | 0.478 to 0.982 | [5][6] |
| Refractive Index | 1.429 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 3 | [6] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-hydroxy-5-methyl-2-hexanone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by distinct signals corresponding to the methyl protons of the isobutyl group, the methyl protons adjacent to the carbonyl group, the methylene protons, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself. The splitting patterns (multiplicity) of these signals are key to confirming the connectivity of the molecule.[8][9]
-
¹³C NMR : The carbon NMR spectrum shows seven distinct resonances, corresponding to each carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons.[10][11]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[4][7]
-
Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A sharp, strong absorption peak is also observed around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone.[12][13]
Synthesis and Reactivity
The synthesis of 4-hydroxy-5-methyl-2-hexanone is typically achieved through an aldol condensation reaction. This well-established carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.
General Synthesis Pathway: Aldol Condensation
The most common laboratory and industrial synthesis involves the base- or acid-catalyzed aldol condensation of isobutyraldehyde with acetone.[14][15]
-
Mechanism Rationale : In a base-catalyzed reaction, a catalytic amount of a base (e.g., sodium hydroxide) deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, 4-hydroxy-5-methyl-2-hexanone. The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize side reactions, such as dehydration of the aldol product.
Key Reactivity
The bifunctional nature of 4-hydroxy-5-methyl-2-hexanone dictates its reactivity:
-
Oxidation : The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. The choice of oxidizing agent (e.g., PCC, Swern oxidation) allows for controlled transformation.
-
Reduction : The ketone can be reduced to a secondary alcohol, forming 5-methylhexane-2,4-diol. Selective reduction is possible using specific reducing agents (e.g., NaBH₄).
-
Dehydration : Under acidic conditions and heat, the molecule can undergo dehydration to form α,β-unsaturated ketones, such as 5-methyl-3-hexen-2-one.
Applications in Research and Industry
The unique structure of 4-hydroxy-5-methyl-2-hexanone makes it a valuable molecule in several domains.
-
Chiral Synthesis : The (S)-enantiomer is a recognized chiral building block.[1] In drug development, the synthesis of enantiomerically pure compounds is often mandatory, as different enantiomers can have vastly different pharmacological and toxicological profiles. This molecule provides a scaffold with a defined stereocenter that can be incorporated into more complex target molecules.
-
Fragrance and Flavor Industry : It serves as a key intermediate in the synthesis of various fragrance and flavor compounds.[] Its own organoleptic properties, described as floral and fruity, also allow for its direct, albeit limited, use in certain formulations.[][5]
Safety and Handling
While specific GHS classification for 4-hydroxy-5-methyl-2-hexanone is not consistently reported, general laboratory safety precautions for handling flammable liquid ketones should be followed.[5]
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety : Keep away from heat, sparks, and open flames.[16] The compound is a flammable liquid.[16] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[17]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
In case of exposure, follow standard first-aid measures: move to fresh air if inhaled, flush skin and eyes with plenty of water, and seek medical attention if symptoms persist.[17]
Experimental Protocol: Synthesis via Aldol Condensation
This protocol provides a detailed, self-validating methodology for the synthesis of 4-hydroxy-5-methyl-2-hexanone.
Objective: To synthesize 4-hydroxy-5-methyl-2-hexanone from isobutyraldehyde and acetone.
Materials:
-
Isobutyraldehyde
-
Acetone (ACS grade, dry)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add a significant excess of acetone. This is a critical choice; using acetone as both reactant and solvent drives the equilibrium towards the product and minimizes the self-condensation of isobutyraldehyde. Cool the flask in an ice bath to 0-5 °C. This temperature control is essential to prevent exothermic runaway and reduce the formation of dehydration byproducts.
-
Catalyst Addition : Slowly add the aqueous sodium hydroxide solution dropwise to the stirring acetone.
-
Aldehyde Addition : Add isobutyraldehyde to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition maintains control over the reaction rate.
-
Reaction Monitoring (Self-Validation) : Allow the mixture to stir in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the limiting reagent (isobutyraldehyde) indicates reaction completion.
-
Workup and Neutralization : Once the reaction is complete, neutralize the mixture by slowly adding a dilute acid (e.g., 1M HCl) until the pH is ~7. This step quenches the reaction.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. The multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Washing : Combine the organic layers and wash with water, followed by a wash with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-hydroxy-5-methyl-2-hexanone. The purity can be confirmed by NMR and GC-MS.
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Solved с A 1H NMR spectrum of 4-hydroxy-5-methyl-2-hexanone. (2020, October 20). Chegg.com. Retrieved from [Link]
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A 1H NMR spectrum of 4-hydroxy-5-methyl-2-hexanone E D B ull. (2024, August 13). CourseHero. Retrieved from [Link]
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Given the IR Spectrum of 4-hydroxy-5-methyl-2-hexanone, assign all bond stretches associated with the molecule. (2023, November 30). Chegg.com. Retrieved from [Link]
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